1-Bromo-2,3,4-trifluoro-5-iodobenzene
Overview
Description
1-Bromo-2,3,4-trifluoro-5-iodobenzene is a chemical compound with the CAS Number: 530145-57-4 . It has a molecular weight of 336.88 and its IUPAC name is this compound . It is typically in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6HBrF3I/c7-2-1-3(11)5(9)6(10)4(2)8/h1H . This code provides a specific textual identifier for the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a liquid .Scientific Research Applications
Synthesis of Benzofurans
1-Bromo-2-iodobenzenes, closely related to 1-Bromo-2,3,4-trifluoro-5-iodobenzene, have been utilized in the CuI-catalyzed synthesis of benzofurans. This process involves intermolecular C-C bond formation followed by intramolecular C-O bond formation, yielding benzofurans with various substituents (Lu, Wang, Zhang, & Ma, 2007).
Precursors for Organic Transformations
1,2-Dibromobenzenes, which include compounds like this compound, are valuable precursors in organic transformations, particularly in reactions involving the formation of benzynes. They serve as intermediates in various synthetic sequences including bromination, ortho-metalation, and halogen/metal permutations (Diemer, Leroux, & Colobert, 2011).
Electrochemical Fluorination Studies
The compound has been studied in the context of electrochemical fluorination of halobenzenes. Such studies provide insights into the formation mechanisms of various fluorinated compounds during electrolysis, revealing key aspects of the reaction process and the nature of the by-products formed (Horio, Momota, Kato, Morita, & Matsuda, 1996).
Carbon-Heteroatom Bond Cleavage
Research on the electrochemical reductive cleavage of carbon–iodine bonds in halogen-substituted benzenes like 5-bromo-1,3-dichloro-2-iodobenzene, closely related to this compound, has provided insights into the mechanistic aspects of these reactions. This includes studies on the existence of transient species during these electrochemical processes (Prasad & Sangaranarayanan, 2004).
Fluoroalkylation Reactions
The compound has potential applications in fluoroalkylation reactions. Studies have explored the reactivity of α,α-difluoroalkyl copper species in the fluoroalkylation of iodobenzenes, demonstrating the crucial role of the R substituent in these reactions (Zhu, Ni, Gao, & Hu, 2015).
Properties
IUPAC Name |
1-bromo-2,3,4-trifluoro-5-iodobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBrF3I/c7-2-1-3(11)5(9)6(10)4(2)8/h1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDSXBAZXMUXSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1I)F)F)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBrF3I | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.88 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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